1,4,5,8-Tetraphenoxyanthraquinone
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Overview
Description
1,4,5,8-Tetraphenoxyanthraquinone is an organic compound derived from anthraquinone, a well-known aromatic organic compound This compound is characterized by the presence of four phenoxy groups attached to the anthraquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,8-Tetraphenoxyanthraquinone can be synthesized through several methods. One common approach involves the reaction of 1,4,5,8-tetrachloroanthraquinone with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The phenoxy groups replace the chlorine atoms, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraphenoxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives with varying degrees of oxidation.
Reduction: Anthracene derivatives with reduced aromaticity.
Substitution: Compounds with different functional groups replacing the phenoxy groups.
Scientific Research Applications
1,4,5,8-Tetraphenoxyanthraquinone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraphenoxyanthraquinone involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its anticancer and antimicrobial effects. The phenoxy groups enhance the compound’s ability to interact with biological molecules, increasing its efficacy.
Comparison with Similar Compounds
1,4,5,8-Tetraphenoxyanthraquinone can be compared with other anthraquinone derivatives such as:
1,4,5,8-Tetrahydroxyanthraquinone: Similar in structure but with hydroxyl groups instead of phenoxy groups. It has different chemical reactivity and biological activities.
1,4,5,8-Tetramethoxyanthraquinone: Contains methoxy groups, leading to variations in solubility and reactivity.
1,4,5,8-Tetraaminoanthraquinone:
The uniqueness of this compound lies in its phenoxy groups, which impart distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1,4,5,8-Tetraphenoxyanthraquinone is a synthetic derivative of anthraquinone, characterized by the presence of four phenoxy groups attached to the anthraquinone core. This compound has garnered attention in recent years due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound is defined by the following chemical structure:
The structure consists of an anthraquinone backbone with four phenoxy substituents at the 1, 4, 5, and 8 positions. This unique arrangement contributes to its biological properties.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
- Case Study : A study published in Microbial Pathogenesis evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for both bacteria, indicating potent antimicrobial effects .
Anticancer Activity
The compound has also shown promise in cancer treatment. Research indicates that it induces apoptosis in cancer cells through multiple pathways.
- Case Study : In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM) after 48 hours of exposure. The mechanism was attributed to the activation of caspase-3 and caspase-9 pathways .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases. This compound has been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Data Table : Effects of this compound on Cytokine Production
Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
---|---|---|---|
IL-6 | 150 | 90 | 40% |
TNF-α | 200 | 120 | 40% |
IL-1β | 100 | 60 | 40% |
This table illustrates the compound's ability to significantly reduce levels of key inflammatory markers .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its pharmacological potential. The presence of phenoxy groups enhances lipophilicity and cellular uptake while providing sites for potential modifications that may improve efficacy or reduce toxicity.
Summary of SAR Findings
- Phenoxy Substitution : Enhances antimicrobial and anticancer activities.
- Anthraquinone Core : Essential for maintaining biological activity.
- Hydroxyl Groups : Potential sites for further modifications to enhance activity.
Properties
Molecular Formula |
C38H24O6 |
---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
1,4,5,8-tetraphenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C38H24O6/c39-37-33-29(41-25-13-5-1-6-14-25)21-22-30(42-26-15-7-2-8-16-26)34(33)38(40)36-32(44-28-19-11-4-12-20-28)24-23-31(35(36)37)43-27-17-9-3-10-18-27/h1-24H |
InChI Key |
ONZGZVMIPUUYEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C(=C(C=C2)OC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)OC6=CC=CC=C6)OC7=CC=CC=C7 |
Origin of Product |
United States |
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